molecular formula C11H14F3N5 B11748094 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11748094
M. Wt: 273.26 g/mol
InChI Key: FDNAVBPSLCEGRC-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge The presence of a trifluoromethyl group on one of the pyrazole rings adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of 1-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The final step involves the formation of the amine group via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific biological targets.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrazole rings provide a stable framework for interactions. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives, such as:

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the additional pyrazole ring and amine group, resulting in different chemical properties and applications.

    1-methyl-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of the trifluoromethyl group, leading to different biological activities.

    3,5-dimethyl-1H-pyrazole: Features two methyl groups on the pyrazole ring, offering different reactivity and applications.

The uniqueness of (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-4-3-9(16-18)6-15-5-8-7-19(2)17-10(8)11(12,13)14/h3-4,7,15H,5-6H2,1-2H3

InChI Key

FDNAVBPSLCEGRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CN(N=C2C(F)(F)F)C

Origin of Product

United States

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